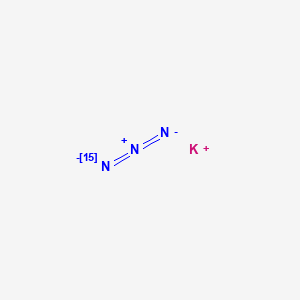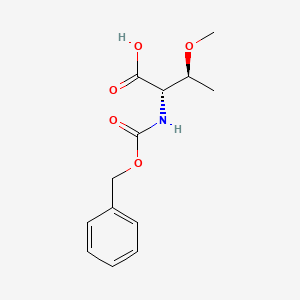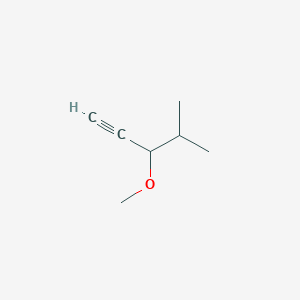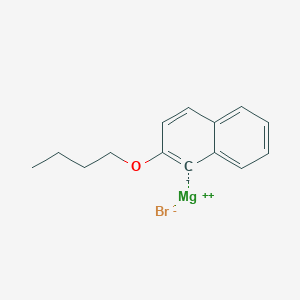
Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1S,3S,?R-Deltamethrin is a synthetic pyrethroid insecticide known for its high efficacy and low toxicity to mammals. It is widely used in agriculture and public health to control pests and vectors of diseases. The compound is characterized by its chiral configuration, which contributes to its potent insecticidal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1S,3S,?R-Deltamethrin is synthesized through a series of chemical reactions involving the esterification of 3-phenoxybenzyl alcohol with 2,2-dimethyl-3-(2,2-dibromovinyl)cyclopropanecarboxylic acid. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the desired stereochemistry .
Industrial Production Methods: Industrial production of 1S,3S,?R-Deltamethrin involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process is optimized to maximize yield and purity while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 1S,3S,?R-Deltamethrin undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of different degradation products .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions include 3-phenoxybenzaldehyde and other degradation products that can affect the insecticidal efficacy of the compound .
Applications De Recherche Scientifique
1S,3S,?R-Deltamethrin has a wide range of applications in scientific research:
Mécanisme D'action
1S,3S,?R-Deltamethrin exerts its effects by targeting the voltage-gated sodium channels in the nervous system of insects. It prolongs the opening of these channels, leading to hyperexcitation, paralysis, and eventual death of the insect. The compound also affects chloride ion channels, contributing to its insecticidal activity .
Comparaison Avec Des Composés Similaires
Cypermethrin: Another pyrethroid with similar insecticidal properties but different stereochemistry.
Permethrin: A widely used pyrethroid with a different chemical structure and slightly lower potency.
Fenvalerate: Known for its broad-spectrum insecticidal activity but higher toxicity to mammals compared to 1S,3S,?R-Deltamethrin.
Uniqueness: 1S,3S,?R-Deltamethrin stands out due to its high efficacy at low doses and its relatively low toxicity to mammals, making it a preferred choice for pest control in both agricultural and public health settings .
Propriétés
Numéro CAS |
80845-12-1 |
|---|---|
Formule moléculaire |
C22H19Br2NO3 |
Poids moléculaire |
505.2 g/mol |
Nom IUPAC |
[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m1/s1 |
Clé InChI |
OWZREIFADZCYQD-WSTZPKSXSA-N |
SMILES isomérique |
CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C |
SMILES canonique |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide](/img/structure/B13413860.png)


![N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)
![(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate](/img/structure/B13413884.png)





